
2-Bromomethyl-4-nitropyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromomethyl-4-nitropyridine-1-oxide is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-nitropyridine-1-oxide typically involves the bromination of 4-nitropyridine-1-oxide. One common method is the reaction of 4-nitropyridine-1-oxide with N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow methods offer advantages such as better control over reaction conditions, improved safety, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromomethyl-4-nitropyridine-1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Amino derivatives of pyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromomethyl-4-nitropyridine-1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromomethyl-4-nitropyridine-1-oxide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of various products with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitropyridine: Similar structure but lacks the methyl group.
4-Nitro-2-picoline N-oxide: Similar nitro and N-oxide functionalities but different substitution pattern.
3-Bromo-4-nitropyridine 1-oxide: Similar but with bromine at a different position.
Uniqueness
2-Bromomethyl-4-nitropyridine-1-oxide is unique due to the presence of both bromomethyl and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
CAS-Nummer |
79078-31-2 |
|---|---|
Molekularformel |
C6H5BrN2O3 |
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-6-3-5(9(11)12)1-2-8(6)10/h1-3H,4H2 |
InChI-Schlüssel |
DAAPWWCPWYUAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])CBr)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
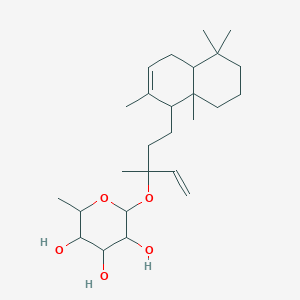
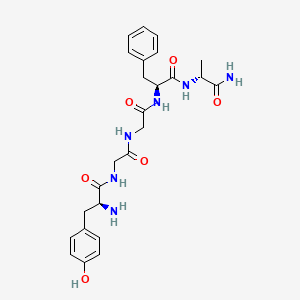

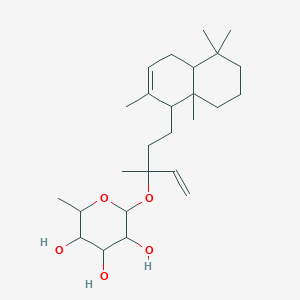
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
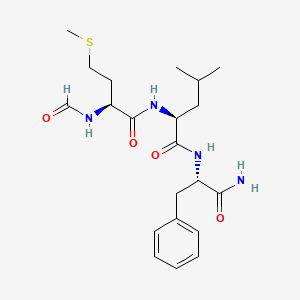
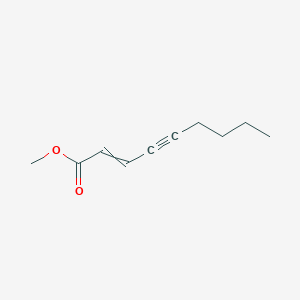

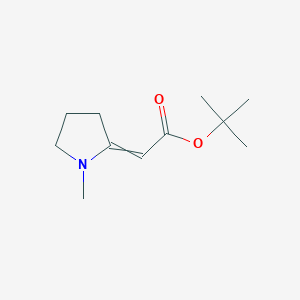
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
